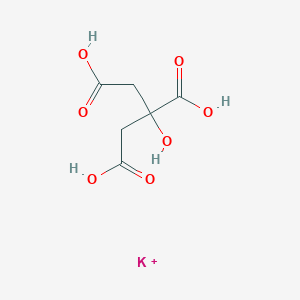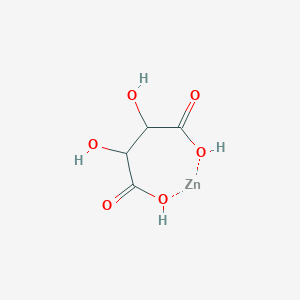
2,3-Dihydroxybutanedioic acid;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many fruits such as grapes, bananas, and tamarinds. It is widely used in the food industry as a flavor enhancer, stabilizer, and acidulant. Zinc is a trace element that is essential for human health and is involved in many physiological processes, including immune function, wound healing, and DNA synthesis. In
Mechanism Of Action
The mechanism of action of 2,3-Dihydroxybutanedioic acid;ZINC is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cancer development.
Biochemical And Physiological Effects
2,3-Dihydroxybutanedioic acid;ZINC has been shown to have a wide range of biochemical and physiological effects. It can improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels. It can also enhance immune function and promote wound healing.
Advantages And Limitations For Lab Experiments
The advantages of using 2,3-Dihydroxybutanedioic acid;ZINC in lab experiments include its low toxicity, high stability, and availability. However, its efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and lifestyle.
Future Directions
There are many potential future directions for research on 2,3-Dihydroxybutanedioic acid;ZINC. These include exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, investigating its potential as a therapeutic agent for cancer, and studying its role in immune function and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of 2,3-Dihydroxybutanedioic acid;ZINC for different conditions.
Synthesis Methods
2,3-Dihydroxybutanedioic acid can be synthesized by the oxidation of 2,3-Dihydroxybutanedioic acid;ZINC acid using potassium permanganate or hydrogen peroxide. Zinc can be obtained from zinc ores or recycled from zinc-containing materials such as batteries and galvanized steel.
Scientific Research Applications
2,3-Dihydroxybutanedioic acid;ZINC has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to improve cognitive function and memory.
properties
CAS RN |
22570-08-7 |
|---|---|
Product Name |
2,3-Dihydroxybutanedioic acid;ZINC |
Molecular Formula |
C4H6O6Zn |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;zinc |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
InChI Key |
XJYXFGBRNDJLPC-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
synonyms |
ZnC4H4O6.2H2O, Butanedioic acid-2.3-dihydroxy zinc salt dihyd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




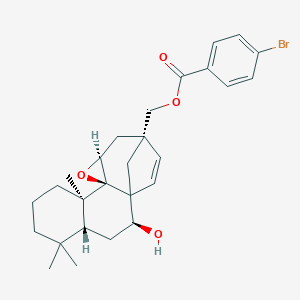

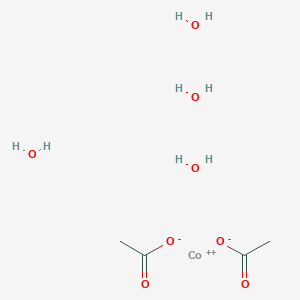

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
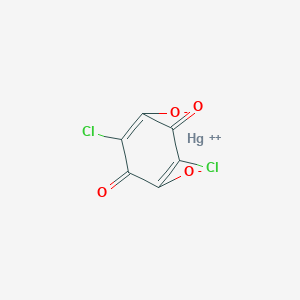


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)



